molecular formula C9H8BrFO2 B1176107 10BenrichedTriethylammoniumdodecaborate CAS No. 147044-70-0

10BenrichedTriethylammoniumdodecaborate

Cat. No.: B1176107
CAS No.: 147044-70-0
Attention: For research use only. Not for human or veterinary use.
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Description

10B-enriched triethylammonium dodecaborate is a boron cluster compound comprising a closo-dodecaborate anion ([B12H12]<sup>2−</sup>) paired with a triethylammonium cation. The enrichment with boron-10 (<sup>10</sup>B) enhances its utility in boron neutron capture therapy (BNCT), a targeted cancer treatment where <sup>10</sup>B absorbs thermal neutrons, releasing cytotoxic particles . The dodecaborate cluster’s icosahedral geometry and high boron content (~75 wt%) make it ideal for BNCT, while the triethylammonium cation improves solubility in organic solvents and intermediates during synthesis .

Properties

CAS No.

147044-70-0

Molecular Formula

C9H8BrFO2

Synonyms

10BenrichedTriethylammoniumdodecaborate

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Chaotropic Effect: Non-halogenated dodecaborates bind cyclodextrins via chaotropy, but halogenation amplifies this effect, enabling applications in drug delivery and templating .

Functionalization Potential: Pd-catalyzed reactions allow modular derivatization of dodecaborates, including triethylammonium variants, for tailored bioactivity .

Preparation Methods

Synthesis via Sodium Borohydride and Iodine in Diglyme

The most widely documented method for synthesizing closo-dodecaborate derivatives begins with sodium borohydride (NaBH<sub>4</sub>) and iodine (I<sub>2</sub>) in diglyme solvent (Figure 1) . This route proceeds through triborane intermediates (B<sub>3</sub>H<sub>8</sub><sup>−</sup>), which disproportionate under reflux to form the [B<sub>12</sub>H<sub>12</sub>]<sup>2−</sup> dianion.

Procedure :

  • Triborane Formation : NaBH<sub>4</sub> and I<sub>2</sub> are combined in anhydrous diglyme under argon at 180°C. Iodine acts as an oxidizing agent, converting borohydride into triborane species .

  • Disproportionation : Heating the mixture to reflux induces triborane disproportionation, yielding Na<sub>2</sub>B<sub>12</sub>H<sub>12</sub> and hydrogen gas.

  • Cation Exchange : The sodium salt is treated with triethylammonium chloride (Et<sub>3</sub>NHCl) in aqueous or polar aprotic solvents, replacing Na<sup>+</sup> with Et<sub>3</sub>NH<sup>+</sup> to form the final product .

Key Considerations :

  • Inert Atmosphere : The reaction requires rigorous exclusion of moisture and oxygen to prevent borane decomposition .

  • Boron-10 Enrichment : Using <sup>10</sup>B-enriched NaBH<sub>4</sub> ensures isotopic enrichment in the final product, critical for neutron capture applications .

Hydroxylamine-O-Sulfonic Acid Method

Hydroxylamine-O-sulfonic acid (HOSA) serves as an alternative oxidizing agent for dodecaborate synthesis, particularly in aqueous systems . This method avoids high-temperature conditions, making it suitable for lab-scale production.

Procedure :

  • Oxidation of Borohydride : NaBH<sub>4</sub> reacts with HOSA in water, generating [B<sub>12</sub>H<sub>12</sub>]<sup>2−</sup> via intermediate borane clusters.

  • Acidification : The solution is acidified to precipitate the dodecaborate acid (H<sub>2</sub>B<sub>12</sub>H<sub>12</sub>), which is then neutralized with triethylamine to form the triethylammonium salt .

Advantages :

  • Mild Conditions : Reactions proceed at room temperature, reducing energy requirements .

  • Scalability : Aqueous systems simplify large-scale processing compared to diglyme-based methods .

Halogenation and Metathesis Route

Functionalization of preformed dodecaborate clusters offers a modular pathway to triethylammonium derivatives. Source describes halogenation of [B<sub>12</sub>H<sub>12</sub>]<sup>2−</sup> followed by cation exchange (Figure 2) .

Procedure :

  • Halogenation : [B<sub>12</sub>H<sub>12</sub>]<sup>2−</sup> is treated with elemental chlorine, bromine, or iodine to form perhalogenated clusters ([B<sub>12</sub>X<sub>12</sub>]<sup>2−</sup>, X = Cl, Br, I) .

  • Nucleophilic Substitution : Halogenated clusters react with triethylamine in polar solvents, replacing halides with Et<sub>3</sub>NH<sup>+</sup> cations .

Isotopic Enrichment :

  • Precursor Selection : Using <sup>10</sup>B-enriched Na<sub>2</sub>B<sub>12</sub>H<sub>12</sub> ensures isotopic purity in the final product.

Boron-10 Enrichment Techniques

Incorporating <sup>10</sup>B into the dodecaborate framework is essential for neutron capture therapy. Two primary strategies are employed:

  • Isotopically Enriched Starting Materials :

    • Sodium Borohydride : Commercial <sup>10</sup>B-enriched NaBH<sub>4</sub> (≥95% isotopic purity) is used in Methods 1 and 2 .

    • Boric Acid : Enriched boric acid (H<sub>3</sub><sup>10</sup>BO<sub>3</sub>) can be reduced to NaBH<sub>4</sub> for subsequent dodecaborate synthesis .

  • Post-Synthesis Isotope Exchange :

    • Acid-Catalyzed Exchange : Treating Na<sub>2</sub>B<sub>12</sub>H<sub>12</sub> with <sup>10</sup>B-enriched HCl under reflux partially replaces <sup>11</sup>B with <sup>10</sup>B .

Comparative Analysis of Methods

Method Conditions Yield Isotopic Purity Scalability
NaBH<sub>4</sub>/I<sub>2</sub>High-temperature, inertModerateHigh (≥95%)Industrial
HOSA OxidationAqueous, room temp.LowModerate (~90%)Lab-scale
Halogenation/MetathesisHalogen-rich, polar solventsHighHigh (≥95%)Pilot-scale

Q & A

Basic: What are the standard synthetic protocols for preparing 10B-enriched triethylammonium dodecaborate, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves reacting decahydrodecaborate precursors with triethylamine in anhydrous tetrahydrofuran (THF) under inert conditions. For example, triethylamine is added to a carborane derivative in THF, followed by filtration to remove ammonium salts . Intermediate purity is ensured via column chromatography and recrystallization. Characterization includes ¹¹B NMR to confirm boron cluster integrity and ESI-MS for molecular weight verification . Isotopic enrichment (10B) is validated using isotopic ratio mass spectrometry (IRMS) .

Basic: How is the purity and isotopic enrichment of 10B-enriched triethylammonium dodecaborate quantified?

Methodological Answer:
Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, while ¹H/¹¹B NMR identifies functional groups and boron environments. Isotopic enrichment is quantified using neutron activation analysis (NAA) or secondary ion mass spectrometry (SIMS) , which distinguishes 10B from 11B at ppm-level sensitivity .

Advanced: How can reaction conditions be optimized to improve yield and isotopic retention during synthesis?

Methodological Answer:
Optimization involves:

  • Solvent selection : THF or dichloromethane minimizes side reactions.
  • Temperature control : Reactions at 0–5°C reduce thermal degradation of boron clusters.
  • Stoichiometric ratios : A 1.2:1 molar excess of triethylamine ensures complete salt formation .
  • Isotopic retention : Use of deuterated solvents (e.g., CD2Cl2) prevents proton exchange, preserving 10B enrichment .

Advanced: How are discrepancies resolved between spectroscopic data (e.g., NMR shifts) and computational predictions for this compound?

Methodological Answer:
Discrepancies arise from solvent effects or dynamic processes (e.g., boron cluster fluxionality). Strategies include:

  • Variable-temperature NMR : Resolves overlapping signals caused by conformational changes.
  • DFT calculations : Compare experimental ¹¹B NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G**) .
  • X-ray crystallography : Validates static structural features, such as B-B bond lengths .

Advanced: What computational methods are recommended for modeling the electronic structure of 10B-enriched dodecaborate salts?

Methodological Answer:

  • Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals. Basis sets like 6-31G** are suitable for boron clusters.
  • Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., water or acetonitrile).
  • Natural Bond Orbital (NBO) Analysis : Explains hyperconjugation in the triethylammonium counterion .

Basic: What analytical techniques are critical for confirming the integrity of the dodecaborate anion?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Identifies B-H stretching vibrations (~2500 cm⁻¹).
  • Raman Spectroscopy : Detects symmetric B-B vibrations (~600–800 cm⁻¹).
  • Single-crystal X-ray diffraction : Resolves the closo-dodecaborate geometry (e.g., B12 icosahedron) .

Advanced: How do researchers design experiments to probe the thermal stability of 10B-enriched triethylammonium dodecaborate?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating (e.g., 25–500°C at 10°C/min).
  • Differential Scanning Calorimetry (DSC) : Identifies exothermic decomposition events.
  • Factorial Design : Varies heating rate, atmosphere (N2 vs. air), and sample form (powder vs. crystalline) to isolate degradation pathways .

Basic: What safety protocols are essential when handling 10B-enriched triethylammonium dodecaborate?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact.
  • Storage : Keep in airtight containers under argon to prevent hydrolysis.
  • Spill Management : Neutralize with ethanol and adsorb using vermiculite .

Advanced: How can isotopic enrichment (10B) be leveraged in neutron capture therapy (NCT) research?

Methodological Answer:

  • Neutron Irradiation Studies : Measure 10B(n,α)7Li reaction cross-sections using neutron beams (e.g., at nuclear reactors).
  • Biodistribution Assays : Track 10B uptake in cell lines via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Dosimetry : Calculate absorbed doses using Monte Carlo simulations (e.g., Geant4 toolkit) .

Advanced: What strategies mitigate batch-to-batch variability in 10B-enriched dodecaborate synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) like pH, stirring rate, and cooling profiles.
  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., reactant concentration, solvent volume) .

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